3,17-Dihydroxypregnan-20-one
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Overview
Description
3,17-Dihydroxypregnan-20-one is a steroidal compound with the molecular formula C21H34O3. It is a derivative of pregnane and features hydroxyl groups at the 3rd and 17th positions, as well as a ketone group at the 20th position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxypregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure selective hydroxylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3,17-Dihydroxypregnan-20-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3,17-Dihydroxypregnan-20-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research has explored its potential therapeutic effects, particularly in the modulation of hormonal pathways.
Mechanism of Action
The mechanism of action of 3,17-Dihydroxypregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence receptor-mediated signaling pathways. For example, it may act as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
- 3,21-Dihydroxypregnan-20-one
- 5α-Pregnane-3α,17α-diol-20-one
- 3α,5α-THP (3α,5α-tetrahydroprogesterone)
Comparison: 3,17-Dihydroxypregnan-20-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 20th position. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 3α,5α-THP is known for its potent effects on GABA A receptors, whereas this compound may have different modulatory effects due to its unique structure .
Properties
IUPAC Name |
1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDFQLSEHWIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871774 |
Source
|
Record name | 3,17-Dihydroxypregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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